Cas no 882-09-7 (Clofibric acid)

Clofibric acid structure
Clofibric acid structure
Nombre del producto:Clofibric acid
Número CAS:882-09-7
MF:C10H11ClO3
Megavatios:214.645542383194
MDL:MFCD00004192
CID:40188
PubChem ID:2797

Clofibric acid Propiedades químicas y físicas

Nombre e identificación

    • 2-(4-Chlorophenoxy)-2-methylpropanoic acid
    • Clofibric acid
    • 2-(4-Chlorophenoxy)-2-methylpropionic acid~Clofibric acid
    • 2-(4-Chlorophenoxy)isobutyric acid
    • R(+)-2-(4-chloro-2-methyl phenoxy) propionic acid
    • 4-Chlorophenoxy-iso-butyrcc Acid
    • 2-(4-Chlorophenoxy)-2-methylpropionic acid
    • 2-(p-Chlorophenoxy)-2-methylpropionic acid
    • 4-Chlorophenoxy Isobutyric Acid
    • Chlorofibrinic acid
    • 2-(p-chlorophenoxy)-isobutyric acid
    • 4-CPIB
    • Arteriohom
    • Clofibric
    • Clofibrin
    • PCIB
    • PCPIB
    • Regadrin
    • Regulipid
    • Clofibrinic acid
    • Chlorfibrinic acid
    • Chlorophibrinic acid
    • Clofibrate free acid
    • Clofibrinsaeure
    • Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-
    • 2-(p-Chlorophenoxy)isobutyric acid
    • alpha-(p-Chlorophenoxy)isobutyric acid
    • Acido clofibrico
    • Acide clofibri
    • 2-(4-Chlorophenoxy)-2-methylpropanoic acid (ACI)
    • Propionic acid, 2-(p-chlorophenoxy)-2-methyl- (6CI, 7CI, 8CI)
    • (p-Chlorophenoxy)isobutyric acid
    • 2-(4-Chlorophenoxy)-2-methylpropanic acid
    • 2-(p-Chlorophenoxy)-2-methylpropanoic acid
    • 2-[(4-Chlorophenyl)oxy]-2-methylpropionic acid
    • 4-Chlorophenoxyisobutyric acid
    • Clofibrilic acid
    • CPIB
    • CPIBA
    • MeSH ID: D002995
    • NSC 1149
    • α-(4-Chlorophenoxy)-α-methylpropionic acid
    • α-(4-Chlorophenoxy)isobutyric acid
    • α-(p-Chlorophenoxy)isobutyric acid
    • MDL: MFCD00004192
    • Renchi: 1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
    • Clave inchi: TXCGAZHTZHNUAI-UHFFFAOYSA-N
    • Sonrisas: O=C(C(C)(C)OC1C=CC(Cl)=CC=1)O
    • Brn: 1874067

Atributos calculados

  • Calidad precisa: 214.04000
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3
  • Complejidad: 207
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 2.6
  • Carga superficial: 0
  • Superficie del Polo topológico: 46.5

Propiedades experimentales

  • Color / forma: Crystalline solid
  • Denso: 1.266
  • Punto de fusión: 120-122 °C (lit.)
  • Punto de ebullición: 308.11°C (rough estimate)
  • índice de refracción: 1.541
  • PSA: 46.53000
  • Logp: 2.58200
  • Disolución: Not determined
  • FEMA: 3108
  • Merck: 2378

Clofibric acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22
  • Instrucciones de Seguridad: S36-S24/25
  • Rtecs:UE9455000
  • Señalización de mercancías peligrosas: Xn Xi
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Términos de riesgo:R22

Clofibric acid Datos Aduaneros

  • Código HS:2918990090
  • Datos Aduaneros:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Clofibric acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045604-100mg
Clofibric acid
882-09-7 98%
100mg
¥650.00 2024-04-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001196-25g
Clofibric acid
882-09-7 98%
25g
¥32 2024-05-21
Key Organics Ltd
HS-0042-5MG
Clofibric acid
882-09-7 >97%
5mg
£42.00 2025-02-08
Key Organics Ltd
HS-0042-10MG
Clofibric acid
882-09-7 >97%
10mg
£51.00 2025-02-08
eNovation Chemicals LLC
D397814-100g
2-(4-Chlorophenoxy)isobutyric acid
882-09-7 97%
100g
$205 2024-05-24
Enamine
EN300-18267-1.0g
2-(4-chlorophenoxy)-2-methylpropanoic acid
882-09-7 95.0%
1.0g
$24.0 2025-03-21
Enamine
EN300-18267-100.0g
2-(4-chlorophenoxy)-2-methylpropanoic acid
882-09-7 95.0%
100.0g
$78.0 2025-03-21
ChemScence
CS-4700-100mg
Clofibric acid
882-09-7 99.77%
100mg
$60.0 2021-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0061-1 mL * 10 mM (in DMSO)
Clofibric acid
882-09-7 100.00%
1 mL * 10 mM (in DMSO)
¥410.00 2022-04-26
TRC
C586930-100mg
Clofibric Acid
882-09-7
100mg
$ 57.00 2023-09-08

Clofibric acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water ;  50 °C
Referencia
Optimization of clofibrate with O-desmethyl anetholtrithione lead to a novel hypolipidemia compound with hepatoprotective effect
Liu, Haitao; et al, Bioorganic & Medicinal Chemistry Letters, 2022, 72,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt; 0.5 h, reflux
1.2 Solvents: Acetone ;  reflux; 3.5 h, reflux
Referencia
Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivatives
Wang, Bin; et al, Medicinal Chemistry, 2012, 8(2), 293-298

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Acetone
Referencia
ipso Nitration in p-halophenyl ethers
Clewley, Robin G.; et al, Canadian Journal of Chemistry, 1989, 67(9), 1472-9

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 80 °C; 3 h, 75 - 80 °C
Referencia
Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents
Guo, Jing; et al, Chemical Biology & Drug Design, 2014, 84(5), 603-615

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Sulfuric acid magnesium salt (1:1) ;  overnight, rt → 100 °C
2.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  5 h, rt
Referencia
Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers
Sijbesma, Eline; et al, Journal of the American Chemical Society, 2019, 141(8), 3524-3531

Synthetic Routes 6

Condiciones de reacción
Referencia
Late-Stageβ-C(sp3)-H Deuteration of Carboxylic Acids
Uttry, Alexander; et al, Journal of the American Chemical Society, 2021, 143(29), 10895-10901

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  20 min, 75 °C
Referencia
Substituted tertiary phosphine Ru(II) organometallics: Catalytic utility on the hydrolysis of etofibrate in pharmaceuticals
Reddy, P. Muralidhar; et al, Spectrochimica Acta, 2008, (5), 1231-1237

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, 60 °C; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referencia
Direct synthesis and applications of solid silylzinc reagents
Chandrasekaran, Revathi; et al, ChemRxiv, 2021, 1, 1-10

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  5 h, rt
Referencia
Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers
Sijbesma, Eline; et al, Journal of the American Chemical Society, 2019, 141(8), 3524-3531

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid ;  acidified
Referencia
The combination of sesamol and clofibric acid moieties leads to a novel potent hypolipidemic agent with antioxidant, anti-inflammatory and hepatoprotective activity
Xie, Yundong; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 44,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ;  overnight, rt
1.4 Reagents: Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.6
Referencia
Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol Derivatives
Dai, Hui-Xiong; et al, Journal of the American Chemical Society, 2013, 135(20), 7567-7571

Synthetic Routes 12

Condiciones de reacción
1.1 Catalysts: Potassium hydroxide ,  Trioctylmethylammonium chloride ,  Polyethylene glycol Solvents: Acetone ,  Water ;  32 - 35 °C; 20 min, 32 - 35 °C
1.2 35 °C → reflux; 50 min, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, reflux; reflux → rt; 1.5 h, rt
Referencia
Improvement of synthesis process for p-Chlorophenoxyisobutyric acid
Fang, Hui-zhen; et al, Guangzhou Huagong, 2010, 38(7), 99-100

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation
Basu, Sujay ; et al, Journal of Medicinal Chemistry, 2017, 60(2), 681-694

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referencia
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride ,  Polyethylene glycol Solvents: Water
Referencia
Synthesis of clofibric acid under PTC condition
Chen, Yi-Ping, Zhongguo Yiyao Gongye Zazhi, 2000, 31(6), 281-282

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referencia
Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis
Guan, Zhipeng; et al, Chemical Science, 2022, 13(21), 6316-6321

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
2.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
2.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referencia
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  0.5 h, rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  1 h, 50 °C; 1.5 h, 50 °C
Referencia
Improved method for the synthesis of 2-methyl-2-aryloxypropanoic acid derivatives
Davis, Roman D.; et al, Synthesis, 2004, (12), 1959-1962

Clofibric acid Raw materials

Clofibric acid Preparation Products

Clofibric acid Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:882-09-7)2-(4-Chlorophenoxy)-2-methylpropionic acid
Número de pedido:sfd3115
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:33
Precio ($):discuss personally
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